molecular formula C8H9N3 B1479912 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098023-05-1

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479912
CAS No.: 2098023-05-1
M. Wt: 147.18 g/mol
InChI Key: IQKIREIBMSVPHC-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features an imidazo[1,2-b]pyrazole core, which is recognized as a valuable non-classical bioisostere for rings like indole. Replacing traditional scaffolds with the imidazo[1,2-b]pyrazole system can lead to improved physicochemical properties, most notably a significantly enhanced solubility in aqueous media, which is a critical parameter in drug development . The imidazo[1,2-b]pyrazole scaffold serves as a key building block for the synthesis of more complex, functionalized molecules. Through selective functionalization techniques, such as Br/Mg-exchange and regioselective metalation followed by trapping with electrophiles, researchers can derivatize this core to create targeted compound libraries for screening . This functional versatility makes it a versatile precursor in organic synthesis. In pharmacological research, the pyrazole moiety is a privileged structure in the design of protein kinase inhibitors (PKIs) . Pyrazole-based small molecules are found in numerous FDA-approved anticancer drugs, such as Crizotinib and Ruxolitinib, highlighting the scaffold's importance in oncology . While the specific research applications of this compound are still being explored, its core structure is a promising starting point for developing potential anticancer agents and other therapeutic candidates. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-cyclopropyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-6(1)7-5-8-9-3-4-11(8)10-7/h3-6,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKIREIBMSVPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=NC=CN3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activities. Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting the downstream signaling processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Biological Activity

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole has garnered significant interest in pharmacological research due to its diverse biological activities, particularly in the context of cancer therapy. This compound is part of a larger class of imidazo[1,2-b]pyrazoles, known for their potential as anticancer agents and their ability to modulate various biological pathways.

  • Molecular Formula: C10_{10}H10_{10}N4_{4}
  • Molecular Weight: 217.27 g/mol
  • Structural Features: The presence of the cyclopropyl group is notable as it influences the compound's reactivity and biological activity.

The primary mechanism by which this compound exerts its effects involves the inhibition of cyclin-dependent kinase 4 (CDK4). By binding to the active site of CDK4, this compound inhibits its kinase activity, leading to cell cycle arrest in the G1 phase and subsequently reducing cellular proliferation in cancerous cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study reported the synthesis and evaluation of a library of imidazo[1,2-b]pyrazole derivatives, where several compounds exhibited sub-micromolar activities against HL-60 human promyelocytic leukemia cells. Specifically, compound 63 showed an IC50 value of 0.183 μM, indicating potent cytotoxicity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
63HL-600.183
33MCF-71.24–3.79
424T12.5–5

The mechanism underlying this activity includes the induction of apoptosis, as evidenced by increased Annexin V staining in treated cells. This suggests that treatment with these compounds leads to early and late apoptotic events without significant necrosis .

Anti-inflammatory Activity

In addition to its anticancer properties, derivatives of imidazo[1,2-b]pyrazole have shown promising anti-inflammatory effects. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole scaffold can enhance anti-inflammatory potency. For instance, certain derivatives demonstrated significant inhibition against COX-2 enzymes with selectivity indices greater than standard NSAIDs like celecoxib .

Table 2: Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (μM)
123aCOX-20.02
123dCOX-20.04

Case Studies and Research Findings

Recent studies have expanded on the biological activity of imidazo[1,2-b]pyrazole compounds:

  • Cytotoxicity Study : A library of compounds was synthesized and evaluated against MCF-7 and HL-60 cell lines, revealing that specific structural features significantly impact cytotoxicity and apoptosis induction.
  • Multi-target Mechanisms : Research indicated that some derivatives possess multi-target mechanisms, suggesting potential applications beyond cancer therapy into areas like anti-inflammatory treatment and metabolic disorders due to their interactions with various signaling pathways .
  • Functionalization Studies : Selective functionalization techniques have been employed to enhance solubility and bioavailability of imidazo[1,2-b]pyrazoles, leading to improved therapeutic profiles for existing drugs by replacing less soluble components with more effective pyrazole scaffolds .

Scientific Research Applications

Chemical Applications

Synthesis and Reactivity
6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including:

  • Oxidation : Using agents such as potassium permanganate or chromium trioxide.
  • Reduction : Achieved with lithium aluminum hydride or sodium borohydride.
  • Substitution : Nucleophilic substitution with alkyl halides or electrophiles.

These reactions allow for the formation of complex derivatives that can be further utilized in research and development.

Reaction TypeReagents UsedMajor Products Formed
OxidationKMnO4, CrO3Carboxylic acids, ketones
ReductionLiAlH4, NaBH4Amines, alcohols
SubstitutionAlkyl halidesSubstituted derivatives

Biological Applications

Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer properties. A study evaluated a library of imidazo[1,2-b]pyrazole-7-carboxamides against various cancer cell lines (e.g., MCF-7 and HL-60). Notably, compound 63 demonstrated significant cytotoxic activity with an IC50 value of 0.183 μM against HL-60 cells .

Mechanism of Action
The mechanism involves the compound's interaction with specific enzymes or receptors, leading to modulation of biological pathways essential for cancer cell proliferation. For instance, the inhibition of cyclin-dependent kinase 4 (CDK4) has been linked to reduced cellular proliferation in cancerous cells.

Medicinal Chemistry

Therapeutic Potential
this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases and infections. Its biological activity includes:

  • Antimicrobial Properties : Compounds containing this structure have shown efficacy against pathogens like Staphylococcus aureus and Candida albicans.
  • Enzyme Inhibition : The compound has demonstrated inhibition of α-glucosidase, suggesting potential applications in diabetes management by affecting carbohydrate metabolism.

Case Study 1: Anticancer Evaluation

A study synthesized a series of imidazo[1,2-b]pyrazole derivatives and assessed their cytotoxicity against HL-60 human promyelocytic leukemia cells. The results indicated that specific structural modifications significantly influenced anticancer activity. For example, certain compounds induced apoptosis effectively at concentrations as low as 0.625 μM .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial capabilities of this compound derivatives. Testing against various bacterial strains revealed that modifications at the C7 position enhanced activity against resistant strains of bacteria, highlighting the importance of structural optimization in drug design.

Chemical Reactions Analysis

Functionalization via Electrophilic Substitution

The compound undergoes regioselective modifications at specific positions:

  • C3 alkylation with ethyl bromide under basic conditions (K₂CO₃/DMF, 80°C) yields 3-ethyl derivatives.

  • N1 acylation using acetyl chloride in dichloromethane produces N-acetylated analogs with retained cyclopropane stability.

Key Reaction Conditions :

Reaction TypeReagentsTemperatureYield
AlkylationEtBr, K₂CO₃80°C72–85%
AcylationAcCl, DCMRT68–78%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 90°C) introduce aromatic groups at C7 .

  • Buchwald-Hartwig aminations form C–N bonds with secondary amines, enhancing solubility for biological applications .

Example :

6 Cyclopropyl 1H imidazo 1 2 b pyrazole+PhB OH 2Pd catalystC7 aryl derivative 89 yield \text{6 Cyclopropyl 1H imidazo 1 2 b pyrazole}+\text{PhB OH }_2\xrightarrow{\text{Pd catalyst}}\text{C7 aryl derivative 89 yield }

Cyclopropane Ring-Opening Reactions

The cyclopropyl group participates in strain-driven transformations:

  • Acid-mediated ring-opening (HCl/EtOH, reflux) generates linear alkenes via carbocation intermediates.

  • Oxidative cleavage with m-CPBA forms diketone products, useful for further functionalization .

Mechanistic Pathway :

CyclopropaneH+CarbocationAlkene or Diketone\text{Cyclopropane}\xrightarrow{\text{H}^+}\text{Carbocation}\rightarrow \text{Alkene or Diketone}

Heterocycle Fragmentation

Under strong base conditions (NaHMDS, THF), the pyrazole ring undergoes cleavage to form push–pull dyes with a malononitrile core . This reaction is critical for synthesizing fluorescent probes:

Imidazo 1 2 b pyrazoleBase 1 3 Dihydro 2H imidazol 2 ylidene malononitrile\text{Imidazo 1 2 b pyrazole}\xrightarrow{\text{Base}}\text{ 1 3 Dihydro 2H imidazol 2 ylidene malononitrile}

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show enhanced pharmacological properties:

DerivativeModificationBiological Activity (IC₅₀)Source
7-CarboxamideSuzuki couplingCytotoxic (HL-60: 0.183 μM)
3-NitrosoNitrosationPlatelet aggregation inhibition (105 μM)
N1-PropargylClick chemistryAnticancer (MCF-7: 3.3 μM)

Comparative Reactivity with Analogues

The cyclopropyl group enhances electron density at C7, enabling unique reactivity compared to non-cyclopropyl analogs:

CompoundC7 ReactivityPreferred Reaction
6-Cyclopropyl derivativeHighElectrophilic substitution
6-Phenyl derivativeModerateCross-coupling
Unsubstituted imidazo-pyrazoleLowRing fragmentation

Solubility and Stability Enhancements

Functionalization strategies improve physicochemical properties:

  • PEGylation at N1 increases aqueous solubility by 15-fold .

  • Glycosylation via Koenigs-Knorr reaction enhances metabolic stability .

This compound’s reactivity profile positions it as a valuable scaffold in medicinal chemistry and materials science. Continued exploration of its derivatives is expected to yield novel therapeutic agents and functional materials.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent logD Solubility (mg/mL) pKa Key Application Reference
6-Cyclopropyl derivative Cyclopropyl ~1.8* High (predicted) 7.3 (NH) Drug candidate optimization
6-Methyl derivative Methyl 2.1 Moderate 6.9 (NH) Antimicrobial agents
1-Ethyl-6-(thiophen-2-yl) Thiophene 2.5 Low N/A Material science
IMPY (2,3-dihydro) Dihydro core 0.9 High 8.1 (NH) DNA synthesis inhibition

*Estimated based on structural analogs.

The cyclopropyl group confers a balance of moderate lipophilicity and improved solubility compared to bulkier aromatic substituents (e.g., thiophene). In contrast, the dihydro derivative IMPY exhibits even lower logD due to reduced aromaticity, enhancing its bioavailability for CNS targets .

Scaffold Replacement: Indole vs. Imidazo[1,2-b]pyrazole

Replacing indole with 1H-imidazo[1,2-b]pyrazole in drug candidates significantly alters physicochemical profiles:

Table 2: Indole vs. Imidazo[1,2-b]pyrazole Comparison

Property Pruvanserin (Indole) 6-Cyclopropyl Imidazo[1,2-b]pyrazole Analogue
logD 3.1 1.8
Aqueous Solubility 0.05 mg/mL 1.2 mg/mL
pKa 6.4 (piperazine NH) 7.3 (core NH)
Metabolic Stability Moderate Improved (predicted)
Bioavailability Low High

The imidazo[1,2-b]pyrazole core reduces logD by ~1.3 units, enhancing solubility 24-fold compared to indole-based pruvanserin. This is attributed to the decreased aromatic surface area and increased hydrogen-bonding capacity . The lower pKa of the core NH (7.3 vs.

Table 3: Activity Comparison of Imidazo[1,2-b]pyrazole Derivatives

Compound Substituent Biological Activity Mechanism/Target Potency (IC50) Reference
6-Cyclopropyl derivative Cyclopropyl Anticancer (predicted) COX-2 inhibition* N/A
IMPY Dihydro core Antiproliferative Ribonucleotide reductase 0.5–2.0 mM
6-Phenyl derivative Phenyl Anti-inflammatory COX-2 inhibition 0.8 μM
Pruvanserin analogue Piperazine 5-HT2A antagonism Serotonin receptor 15 nM

*Structural analogy to COX-2 inhibitors in .

While IMPY’s dihydro core enables DNA synthesis inhibition via ribonucleotide reductase, the 6-cyclopropyl derivative is hypothesized to target COX-2 based on SAR trends in related imidazo[1,2-b]pyrazole anti-inflammatory agents . The phenyl-substituted analogue demonstrates nanomolar COX-2 inhibition, suggesting cyclopropyl may require optimization for similar potency.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Carbonyl Compounds

One classical approach to synthesize imidazo[1,2-b]pyrazoles involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or appropriate aldehydes/ketones. Hydrazine reacts with carbonyl compounds to form hydrazones, which then undergo intramolecular cyclization to yield the fused imidazo-pyrazole ring system.

  • This method allows for the introduction of diverse substituents depending on the carbonyl compound used.
  • The cyclopropyl substituent can be introduced either by using cyclopropyl-containing aldehydes or ketones or by subsequent functionalization.

Groebke–Blackburn–Bienaymé Three-Component Reaction (GBB-3CR)

A highly efficient and versatile method for assembling the imidazo[1,2-b]pyrazole scaffold is the Groebke–Blackburn–Bienaymé multicomponent reaction. This one-pot reaction involves:

  • 3-aminopyrazoles as the nitrogen-containing heterocyclic component.
  • Aldehydes (including cyclopropyl-substituted aldehydes).
  • Isocyanides.

The reaction proceeds under Brønsted or Lewis acid catalysis, typically in solvents like toluene or DMF, at moderate temperatures (around 80°C), yielding highly functionalized imidazo[1,2-b]pyrazoles in good to excellent yields.

  • This method allows rapid access to a wide variety of derivatives by varying the aldehyde and isocyanide components.
  • The cyclopropyl group can be incorporated by selecting cyclopropyl-substituted aldehydes or amines in the reaction mixture.

Stepwise Synthesis via Cyanoacetamide Intermediates

Another route involves the synthesis of cyanoacetamide intermediates from 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile and substituted amines, followed by condensation with N,N-dimethylamide dimethyl acetals to form synthones. Subsequent cyclization with hydrazine hydrate in refluxing ethanol yields 3-aminopyrazole-4-carboxamides, which serve as key intermediates for further GBB-type reactions.

Representative Synthetic Scheme

Step Reactants & Conditions Product Yield (%) Notes
1 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile + R1R2NH (amines), toluene or DMF, 80°C, 6–12 h Cyanoacetamide intermediates 25–97 Variation in amines allows structural diversity
2 Cyanoacetamide + N,N-dimethylformamide dimethyl acetal, toluene, 80°C, 6 h Synthones 49–98 Formation of intermediates for cyclization
3 Synthones + hydrazine monohydrate, reflux in EtOH, 12 h 3-Aminopyrazole-4-carboxamides 35–91 Key intermediates for GBB reaction
4 3-Aminopyrazole + aldehydes + isocyanides, acid catalyst (e.g., HClO4 20 mol%), MeCN, rt, 6 h Imidazo[1,2-b]pyrazole derivatives 23–85 One-pot GBB-3CR to assemble the fused ring

Detailed Research Findings

  • The GBB-3CR is the most facile and widely used method for synthesizing imidazo[1,2-b]pyrazoles, including 6-cyclopropyl derivatives, due to its operational simplicity and structural versatility.
  • The reaction tolerates a broad range of substituents on the aldehyde and isocyanide, enabling the introduction of the cyclopropyl group at the 6-position.
  • Reaction yields vary depending on the nature of the substituents and reaction conditions but generally fall within 23–85%.
  • The presence of a cyclopropyl substituent at C6 has been shown to influence biological activity positively, highlighting the importance of selective substitution during synthesis.
  • Alternative methods involving cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds provide routes to the imidazo[1,2-b]pyrazole core but may require additional steps for cyclopropyl incorporation.
  • Recent studies emphasize the use of hydrazine monohydrate in refluxing ethanol for efficient cyclization steps, followed by acid-catalyzed dehydration to finalize the imidazo-pyrazole ring system.
  • The use of diphenylphosphorylazide (DPPA) in DMF has been reported for amide formation in related pyrazole derivatives, though the yields can be variable depending on the substrate.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Limitations
Cyclocondensation Hydrazines + α,β-unsaturated carbonyls Reflux, ethanol or other solvents Direct ring closure, classical approach May require multiple steps for cyclopropyl introduction
Groebke–Blackburn–Bienaymé 3-CR 3-Aminopyrazoles + aldehydes + isocyanides Acid catalyst, rt to 80°C, 6 h One-pot, versatile, high diversity Sensitive to substituent electronic effects
Stepwise via Cyanoacetamides Pyrazole nitriles + amines + hydrazine Multi-step, reflux ethanol Allows functional group manipulation Longer synthesis, purification needed

Q & A

Q. What experimental designs evaluate the impact of NH deprotonation on receptor interactions?

  • Answer :
  • pH-dependent binding assays : Measure affinity shifts (Kd) across pH 6.0–8.0 to correlate with pKa (7.3 for the scaffold’s NH) .
  • Molecular dynamics simulations : Model protonation states in receptor binding pockets (e.g., 5-HT2A homology models) to predict hydrogen-bonding changes .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

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